molecular formula C16H19F3N2O4 B2408850 Ethyl 4-oxo-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)butanoate CAS No. 2034241-65-9

Ethyl 4-oxo-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)butanoate

Cat. No.: B2408850
CAS No.: 2034241-65-9
M. Wt: 360.333
InChI Key: DSZLLZWTXNMZII-UHFFFAOYSA-N
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Description

“Ethyl 4-oxo-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)butanoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethylpyridine (TFMP) group, which is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The trifluoromethyl group can be introduced into the molecule through various synthetic methods .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the trifluoromethylpyridine group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the pyrrolidine ring and the trifluoromethylpyridine group. The pyrrolidine ring can undergo various reactions due to its nitrogen atom and the possibility of functionalization . The trifluoromethylpyridine group can also participate in various reactions, contributing to the compound’s distinctive physical–chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the trifluoromethylpyridine group. The pyrrolidine ring can contribute to the three-dimensional structure of the molecule , while the trifluoromethylpyridine group can affect the compound’s hydrophobicity .

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis and Fluorescence Properties : This compound shows notable optical properties. In a study by Krzyżak, Śliwińska, and Malinka (2015), similar compounds were synthesized and their optical properties were investigated in different solvents using fluorescence spectroscopy. These compounds exhibited solvatochromism, indicating a change in emission spectra in different solvents (Krzyżak, Śliwińska, & Malinka, 2015).

Chemical Reactions and Derivatives

  • Chemical Reactivity : A study by Vetyugova et al. (2018) explored the reactions of similar ethyl propanoates with various reagents, leading to the formation of different compounds upon refluxing in various solvents (Vetyugova et al., 2018).

  • Regioselective Synthesis : Yang et al. (2013) conducted a study on the regioselective synthesis of pyridine derivatives using similar compounds. Their research indicates the potential for creating diverse chemical structures through selective reactions (Yang et al., 2013).

Enzymatic Activity and Pharmaceutical Applications

  • Enzymatic Activity : The study by Abd and Awas (2008) on similar keto-esters explored their reaction with various reagents to create compounds with significant effects on increasing the reactivity of enzymes like cellobiase (Abd & Awas, 2008).

  • Antimycobacterial Agents : Kumar Raju et al. (2010) synthesized novel ethyl tetrahydro-pyridinecarboxylates, which demonstrated significant antimycobacterial activity, indicating potential pharmaceutical applications (Kumar Raju et al., 2010).

Quantum Chemical Investigations

  • Molecular Property Analysis : Bouklah et al. (2012) performed quantum chemical investigations on similar pyrrolidinones, providing insights into their electronic properties and molecular densities, important for understanding their chemical behavior (Bouklah et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by compounds with a pyrrolidine ring and a trifluoromethylpyridine group , this compound could be a promising candidate for drug development.

Properties

IUPAC Name

ethyl 4-oxo-4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4/c1-2-24-15(23)4-3-14(22)21-8-6-12(10-21)25-13-9-11(5-7-20-13)16(17,18)19/h5,7,9,12H,2-4,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZLLZWTXNMZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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